molecular formula C24H28O B1602919 trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene CAS No. 334826-59-4

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene

Cat. No. B1602919
M. Wt: 332.5 g/mol
InChI Key: MLNOMZBLUALVDC-UHFFFAOYSA-N
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Description

Trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene, or trans-1-E4-(2-(4-(4-ECP)PE)B for short, is an organic compound known for its potential use in a variety of scientific and medical research applications. It is a member of the family of substituted benzenes and is synthesized from ethylene, ethylcyclohexane, and phenylacetylene. Trans-1-E4-(2-(4-(4-ECP)PE)B is a colorless, volatile liquid with a boiling point of 119.2°C.

Scientific Research Applications

Photochemistry and Photophysics

  • Cationic Intermediates in Photolysis : Research conducted by Cozens, McCLELLAND, and Steenken (1993) on the photochemistry of cis-1-phenylcyclohexene revealed the formation of Markovnikov adducts through intermediate 1-arylcyclohexyl cations. This study underscores the potential of using photolysis to explore reaction pathways and intermediate species in compounds similar to "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" (Cozens et al., 1993).

  • Mechanistic Probes with Cyclopropyl Alkynes : Gottschling et al. (2005) differentiated between vinyl radical and ionic intermediates using cyclopropyl alkynes as probes. Their methodology provides a framework for investigating reaction mechanisms in complex organic molecules, potentially including the study of "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" (Gottschling et al., 2005).

Organic Synthesis and Material Science

  • Isolation and Identification of Aromatic Analogs : Englert, Weber, and Klaus (1978) discussed the photoisomerization of an aromatic analogue of retinoic acid, highlighting techniques for separating and identifying complex mixtures of cis isomers. This methodology could be relevant for analyzing the behavior of "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" under similar conditions (Englert et al., 1978).

  • Nanoscopic Cages as Sensors : Samanta and Mukherjee (2013) created PtII6 nanoscopic cages with an organometallic backbone for sensing picric acid. The design and application of such nanoscopic structures demonstrate the intersection of organic synthesis and materials science, potentially informing the design of sensors using "trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene" (Samanta & Mukherjee, 2013).

properties

IUPAC Name

1-ethoxy-4-[2-[4-(4-ethylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O/c1-3-19-7-13-22(14-8-19)23-15-9-20(10-16-23)5-6-21-11-17-24(18-12-21)25-4-2/h9-12,15-19,22H,3-4,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNOMZBLUALVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633558
Record name 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Ethoxy-4-(2-(4-(4-ethylcyclohexyl)phenyl)ethynyl)benzene

CAS RN

334826-59-4
Record name 1-Ethoxy-4-{[4-(4-ethylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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